3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid
説明
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits potent anti-inflammatory and analgesic properties.
作用機序
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that mediate inflammation and pain. This compound selectively inhibits the activity of COX-2, which is upregulated in response to inflammation, while sparing the activity of COX-1, which is involved in the maintenance of normal physiological functions such as gastric mucosal protection and platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various animal models of inflammation. This compound has also been shown to inhibit the migration of immune cells such as neutrophils and monocytes to the site of inflammation. Moreover, this compound has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various animal models of inflammation.
実験室実験の利点と制限
One of the major advantages of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. Moreover, this compound exhibits a selective COX-2 inhibitory activity, which reduces the risk of adverse effects such as gastric ulcers and bleeding that are associated with non-selective COX inhibitors such as aspirin and ibuprofen. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, the long-term safety and efficacy of this compound in humans have not been fully evaluated yet, and further studies are needed to determine its potential adverse effects and drug interactions.
将来の方向性
Despite the promising results obtained so far, there are still several future directions that need to be explored in the context of 3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid. For instance, further studies are needed to determine the optimal dosage and duration of this compound treatment in different animal models of inflammation and cancer. Moreover, the pharmacokinetics and pharmacodynamics of this compound need to be fully characterized in order to determine its bioavailability, distribution, metabolism, and excretion in vivo. Furthermore, the potential synergistic effects of this compound with other anti-inflammatory and anticancer agents need to be investigated in order to develop more effective and safe therapeutic strategies. Finally, the development of novel drug delivery systems such as nanoparticles and liposomes may enhance the solubility and bioavailability of this compound and improve its therapeutic efficacy.
科学的研究の応用
3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid has been extensively studied for its potential applications in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been investigated for its neuroprotective effects and potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-3-(2-phenoxypropanoylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-16-11-9-15(10-12-16)18(13-19(22)23)21-20(24)14(2)26-17-7-5-4-6-8-17/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSADQLQFFOEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。